Journal Name:Journal of Biomaterials Applications
Journal ISSN:0885-3282
IF:2.712
Journal Website:http://jba.sagepub.com/
Year of Origin:1986
Publisher:SAGE Publications Ltd
Number of Articles Per Year:127
Publishing Cycle:Quarterly
OA or Not:Not
Dual modification of LiNi0.6Co0.2Mn0.2O2 with MgHPO4 as a high-performance cathode material for Li-ion batteries†
Journal of Biomaterials Applications ( IF 2.712 ) Pub Date: 2021-12-08 , DOI: 10.1039/D1YA00031D
MgHPO4 has been introduced as a reactant that interacts with LiNi0.6Co0.2Mn0.2O2 (NCM622) to achieve the dual modification of Mg2+ gradient doping and Li3PO4 surface coating. The structure, morphology, elemental distribution, and electrochemical properties of the materials are elaborately explored using X-ray diffraction (XRD), transmission electron microscopy (TEM), scanning electron microscopy (SEM), energy-dispersive X-ray spectroscopy (EDX), X-ray photoelectron spectroscopy (XPS), and electrochemical measurements. On the one hand, Mg2+ gradient doping stabilizes the crystal structure of the Li+/Ni2+ cation and minimizes its disorder. On the other hand, the coating of the fast lithium-ion conductor Li3PO4 not only increases the rate of lithium-ion diffusion at the electrode–electrolyte interface but also protects the cathodic material and mitigates electrolyte corrosion. The dual-modified NCM622 cathode exhibits remarkable cycling performance, retaining 89.57% of its capacity after 200 cycles at 1C from 2.8 to 4.3 V and 79.03% after 100 cycles at 3C from 2.8 to 4.5 V. Additionally, the dual-modified cathode exhibits better electrode kinetics and a reversible capacity of 119.4 mA h g−1 at 10C. This straightforward dual modification technique improves the lithium-ion diffusion kinetics at the interface while also stabilizing the internal crystal structure of Ni-rich cathode materials.
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Molybdenum as a versatile dopant in SnTe: a promising material for thermoelectric application
Journal of Biomaterials Applications ( IF 2.712 ) Pub Date: 2021-10-29 , DOI: 10.1039/D1YA00003A
The key to enhancing the thermoelectric performance of SnTe is to engineer its electronic structure by doping. It is essential that the beneficial features are exhibited at the Fermi level so as to exploit the benefits without the use of a co-dopant. We report molybdenum as such a versatile dopant in SnTe. The first-principles calculations reveal that Mo is able to introduce resonance levels as well as increase the band gap in SnTe. It not only causes the convergence of light and heavy hole valence sub-bands but also does so in the conduction band. The unique feature is the Rashba splitting of the conduction bands, leading to multiband transport. The transport properties calculated using Boltzmann transport equations predict the dual nature of the resonant dopant with a promising ZT of ∼1.84 and ∼1.1 as a p- and an n-type dopant, respectively, in SnTe at 800 K.
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Flexible direct synthesis of phosphorus-rich CoP3 on carbon black and its examination in hydrogen evolution electrocatalysis†
Journal of Biomaterials Applications ( IF 2.712 ) Pub Date: 2023-09-25 , DOI: 10.1039/D3YA00295K
In contrast to metal-rich cobalt phosphides, phosphorus-rich CoP3 is less studied as a hydrogen evolution reaction (HER) electrocatalyst, though it has distinct polyphosphide structural features and electronic properties that can be useful in facilitating proton reduction. While bulk crystalline solids are ideal surfaces for electrocatalytic studies, methods to disperse active catalysts on inexpensive high surface area supports can lead to improved HER activity with less catalyst. This paper describes a straightforward two-step procedure to produce a series of crystalline CoP3 particles supported on conducting carbon black powder. Anhydrous CoCl2 was deposited onto carbon black in various amounts from a methanol solution. The dried CoCl2/C products were directly reacted with elemental phosphorus in an ampoule at 500 °C. These reactions produce crystalline CoP3/C with nominally 5–25 mol% of CoP3 on carbon black. These CoP3/C composites possess a ∼3 to 10 times higher surface area (∼11–35 m2 g−1) versus similarly synthesized bulk CoP3. The CoP3 crystallites grow in aggregated form with carbon black nanoparticles. The HER electrocatalytic behavior of these composites in 0.5 M H2SO4 was evaluated and all CoP3/C composites were HER active and require only applied potentials near −95 mV to achieve 10 mA cm−2 current densities. The lower content CoP3 catalyst particles dispersed on carbon black show similar HER activity to bulk CoP3. These CoP3/C composites are stable in acid and show a high degree of electrocatalytic stability in extended time HER electrocatalytic experiments.
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A novel poly(acrylonitrile)/poly(ethylene glycol)-based polymer gel electrolyte for high efficiency dye sensitized solar cells†
Journal of Biomaterials Applications ( IF 2.712 ) Pub Date: 2023-08-28 , DOI: 10.1039/D3YA00079F
This research article reports on a systematic approach to the development of polymer gel electrolytes (PGEs) for the applications of dye-sensitized solar cells (DSSCs). The authors prepared PGE blend using poly(acrylonitrile) (PAN) and poly(ethylene glycol) (PEG) polymers along with three different ionic salts. They demonstrated a good ionic conductivity of 1.52 × 10−2 S cm−1, which improved PV performance. The conduction mechanism of the (PAN/PEG) PGE is based on the interaction of three cations of distinct sizes, Hex4N+, K+, and Li+ ions, with the polymer host. The rapid diffusion of I−/I3− iodide ions through the pores formed by PEG in the PGE is the primary cause of improved ionic conductivity. Various compositions of (PAN/PEG) have been optimized to obtain a sufficient porous structure and improved photon conversion efficiency (PCE) of the cell, achieving 8.6% in this research. X-ray diffraction (XRD), field emission scanning electron microscopy (FE-SEM), impedance spectroscopy, incident photon conversion efficiency (IPCE) and finally current density voltage (J–V) characterization techniques are used to analyze and compare the results with those of liquid electrolyte-based cells.
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Molybdenum sulfo-selenide nanocomposites with carbon nanotubes and reduced graphene oxide for photocatalytic hydrogen evolution reaction†
Journal of Biomaterials Applications ( IF 2.712 ) Pub Date: 2023-09-13 , DOI: 10.1039/D3YA00219E
We report a facile method for the preparation of nanocomposites of molybdenum sulfo-selenide (MoSxSe1−x) with carbon nanotubes (CNTs) and reduced graphene oxide (RGO) via a solvothermal approach. The synthesized MoSSe@CNT and MoSSe@RGO nanocomposites are characterized by various microscopic and spectroscopic methods. We investigated the photocatalytic hydrogen evolution reaction (HER) performance of the MoSSe@CNT and MoSSe@RGO nanocomposites using eosin Y dye as a sensitizer, and triethanolamine as a sacrificial agent, under UV-vis light (Xenon l 400 W) illumination. The highest photocatalytic HER activity of 5016 μmol h−1 g−1 is achieved with the MoSSe@RGO nanocomposite, which is ∼3 times higher than that of the bare MoSxSe1−x nanostructure (1754 μmol h−1 g−1). Meanwhile, the MoSSe@CNT nanocomposite shows a somewhat lower activity of 3622 μmol h−1 g−1. These results indicate that the growth of MoSSe over conducting CNT/RGO improves the HER activity of the MoSSe nanostructure, but 2D RGO offers more facile electron-transfer routes compared to 1D CNTs. The HER activity of the nanocomposites is comparable with some of the recently reported 2D transition-metal-based nanocomposites reported in the literature. Photoluminescence studies indicate that the facile charge-transfer interaction between MoSSe and RGO/SWCNT is responsible for the remarkable HER activity of the nanocomposites. Additionally, more exposed edge sites of vertically grown discrete MoSSe nanostructures in the case of the nanocomposites, as suggested by microscopic studies, plausibly also contribute to the improved photocatalytic HER activity.
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Hard carbons: potential anode materials for potassium ion batteries and their current bottleneck
Journal of Biomaterials Applications ( IF 2.712 ) Pub Date: 2023-07-19 , DOI: 10.1039/D3YA00241A
Owing to the desire for fulfilled energy density and competitively low production costs of lithium-ion battery supplements, potassium ion batteries with the advantages of abundant raw material sources, high safety and excellent electrochemical performance have been a strong contender. In practical applications, hard carbon materials are considered promising anodes owing to their wide range of sources, remarkable economic benefits, environmental friendliness and excellent performance. At present, researchers focus on the study of structure–activity relationship and energy storage mechanism, aiming to obtain universal rules and guide the real commercialization of hard carbon anodes. For this purpose, we herein summarize the current mainstream research views on the K+ storage mechanism, list the common hard carbon anodes and discuss the effects of various modification techniques. In addition, we notice the bottleneck of hard carbon anode development and propose the future direction for technical improvement.
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From material properties to device metrics: a data-driven guide to battery design†
Journal of Biomaterials Applications ( IF 2.712 ) Pub Date: 2023-08-03 , DOI: 10.1039/D3YA00137G
The suitability of a battery for a given application depends on its metrics for energy (W h kg−1 and/or W h L−1), power (W kg−1 and/or W L−1), cost ($ per kWh), lifetime (cycles and/or years), and safety. This paper provides a data-driven perspective explaining how material properties, cell design decisions, and manufacturing costs influence and control these metrics. Insights drawn from the literature and past experience are supported by 200 000+ Monte Carlo simulations, which were conducted for lithium-ion batteries using the Battery Performance and Cost Model (BatPaC). A cell with optimal energy, power, and cost is best achieved with a high voltage and a low area specific impedance. If the focus is only on optimal energy and/or cost (i.e., where power is less critical), cells also benefit from active materials with high specific capacities. For example, the energy metric of 500 W h kg−1 can be met in cells with open circuit voltages less than 4 V only if the average specific capacity of the positive and negative materials is at least ∼500 mA h g−1. The values of other parameters (e.g., thicknesses, densities, and material costs) are shown to have less influence on achieving cell metrics. It is suggested that the best way to achieve optimal energy, power, and/or cost while maintaining long lifetimes and safe operation is through modification of these other parameters to facilitate the stable operation of materials with high voltage, high capacity, and low area specific impedance. It is also shown that new negative active materials must produce cells with an area specific impedance less than 85 Ω cm2 to be cost-competitive in all electric vehicles.
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Regulating the size and assembled structure of graphene building blocks for high-performance silicon nanocomposite anodes†
Journal of Biomaterials Applications ( IF 2.712 ) Pub Date: 2023-07-14 , DOI: 10.1039/D3YA00203A
Silicon-based composites have received significant interest as a high-capacity anode material for high-performance lithium-ion batteries. However, the large volume change during prolonged charge/discharge cycles, poor electric conductivity, and unstable solid electrolyte interface of the Si electrodes lead to performance degradations, such as fast capacity decay and low coulombic efficiency (CE). It's promising but challenging to fabricate Si-based composite anodes with a high Si active material, which enables high energy density, high-rate capability, and good cycling stability. Herein, the size effect of mechanically robust and highly conductive graphene sheets was investigated to effectively regulate the charge transport kinetics, volume changes, first cycle CE, and stable solid-electrolyte-interphase of the Si-anode for improved electrochemical performance. Specifically, our developed nanocomposite electrode (Si@ULG) consisting of Si nanoparticles (NPs) enveloped by ultra-large graphene sheets (ULG) can deliver a specific capacity of 1478 mA h g−1 even after 200 cycles at C/5, with a low capacity loss of 0.23% per cycle. This outstanding cycling performance surpasses that of electrodes wrapped by small (SG) or large graphene sheets (LG). By further assembling ULG sheets as building blocks into a three-dimensional (3D) graphene framework to load a high weight percentage of graphene-wrapped Si materials (e.g., Si@ULG), the as-prepared binder-free 3D Si@ULG-ULG nanocomposite electrode (with a high mass loading of 3 mg cm−2) enabled an areal capacity of 2.1 mA h cm−2 after 200 cycles at C/5, which is much higher than the slurry coating thin-film anodes (e.g., 0.12 mA h cm−2) at low areal mass loading (0.49 mg cm−2).
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Photocatalytic activity and pH-induced morphological changes of ZnO/CuO nanocomposites prepared by chemical bath precipitation†
Journal of Biomaterials Applications ( IF 2.712 ) Pub Date: 2023-06-14 , DOI: 10.1039/D3YA00160A
This study presents the morphological and photocatalytic properties of ZnO/CuO nanocomposites as a function of pH. The samples were synthesized through a facile chemical bath precipitation method within a wide range of pH from 1.5 to 11. The effect of the synthesis pH on the formation and structural evolution of the nanocomposites was studied in detail using X-ray diffraction (XRD), field emission scanning microscopy (FESEM), high-resolution transmission electron microscopy (HRTEM), and high-resolution X-ray photoelectron spectroscopy (HRXPS). The Brunauer–Emmett–Teller (BET) method and diffuse reflectance spectroscopy (DRS) showed the changes in the pore size volume and the band gap of the nanocomposites as a function of pH. According to the results, by increasing pH and changing the morphology, a significant enhancement in the recombination rate and the lifetime of photogenerated electrons and holes is achieved. The effect of pH-dependent synthesis on the photocatalytic activity of the as-prepared nanocomposites was investigated for the degradation of MB under visible-light irradiation. The diversity in morphologies of the nanocomposites provides different active facets for exposure to the light and therefore different degradation efficiency. A notable improvement in photocatalytic activity was evaluated for the sample prepared at pH = 10. Eventually, different scavengers were used to examine the effectiveness of photo-generated electrons, holes, hydroxyl and superoxide radicals on the photodegradation of MB under visible light.
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Back cover
Journal of Biomaterials Applications ( IF 2.712 ) Pub Date: 2023-04-13 , DOI: 10.1039/D3YA90015K
A graphical abstract is available for this content
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SCI Journal Division of the Chinese Academy of Sciences
Major Disciplines Sub Discipline TOP Summarize
工程技术3区 ENGINEERING, BIOMEDICAL 工程:生物医学3区 Not Not
Supplementary Information
Self Citation Rate H-index SCI Inclusion Status PubMed Central (PML)
4.20 46 Science Citation Index Expanded Not
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